

2-Bromo-4-methoxy-6-methylpyrimidine: A Versatile Scaffold for Agrochemical Innovation

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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-6-methylpyrimidine

Cat. No.: B571432

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: **2-Bromo-4-methoxy-6-methylpyrimidine** is a highly functionalized heterocyclic building block with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, an activating methoxy group, and a methyl group, allows for diverse chemical modifications, leading to the synthesis of potent herbicides, fungicides, and insecticides. This document provides a comprehensive overview of the applications of this versatile scaffold, including detailed experimental protocols and a summary of biological activities.

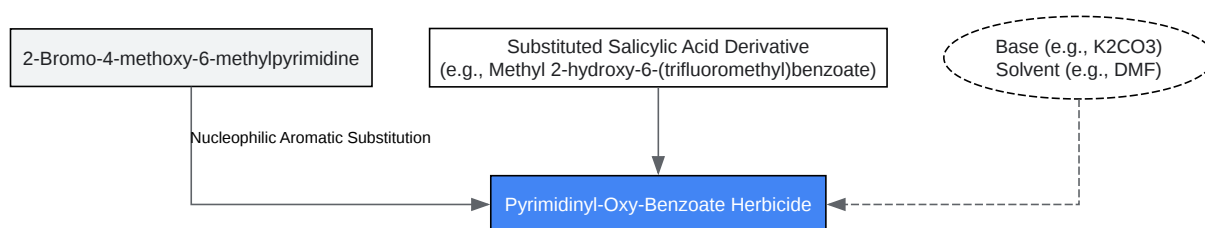
Herbicidal Applications

The primary agrochemical application of **2-Bromo-4-methoxy-6-methylpyrimidine** and its derivatives lies in the development of herbicides. These compounds are key precursors to the pyrimidinyl-oxy-benzoate class of herbicides, which are known to be potent inhibitors of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine,

leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant growth inhibition and death.

Synthetic Pathway to Pyrimidinyl-Oxy-Benzoate Herbicides

A common synthetic strategy involves the nucleophilic substitution of the bromine atom on the pyrimidine ring with a substituted phenol. This reaction forms a diaryl ether linkage, a key structural motif for this class of herbicides.



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Caption: Synthetic workflow for pyrimidinyl-oxy-benzoate herbicides.

Experimental Protocol: Synthesis of a Pyrimidinyl-Oxy-Benzoate Herbicide Derivative

This protocol describes a general procedure for the synthesis of a herbicidal compound via the reaction of **2-Bromo-4-methoxy-6-methylpyrimidine** with a substituted phenol.

Materials:

- **2-Bromo-4-methoxy-6-methylpyrimidine**
- Methyl 2-hydroxy-6-(trifluoromethyl)benzoate
- Potassium carbonate (K₂CO₃)

- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of Methyl 2-hydroxy-6-(trifluoromethyl)benzoate (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add **2-Bromo-4-methoxy-6-methylpyrimidine** (1.0 equivalent) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure pyrimidinyl-oxy-benzoate herbicide.

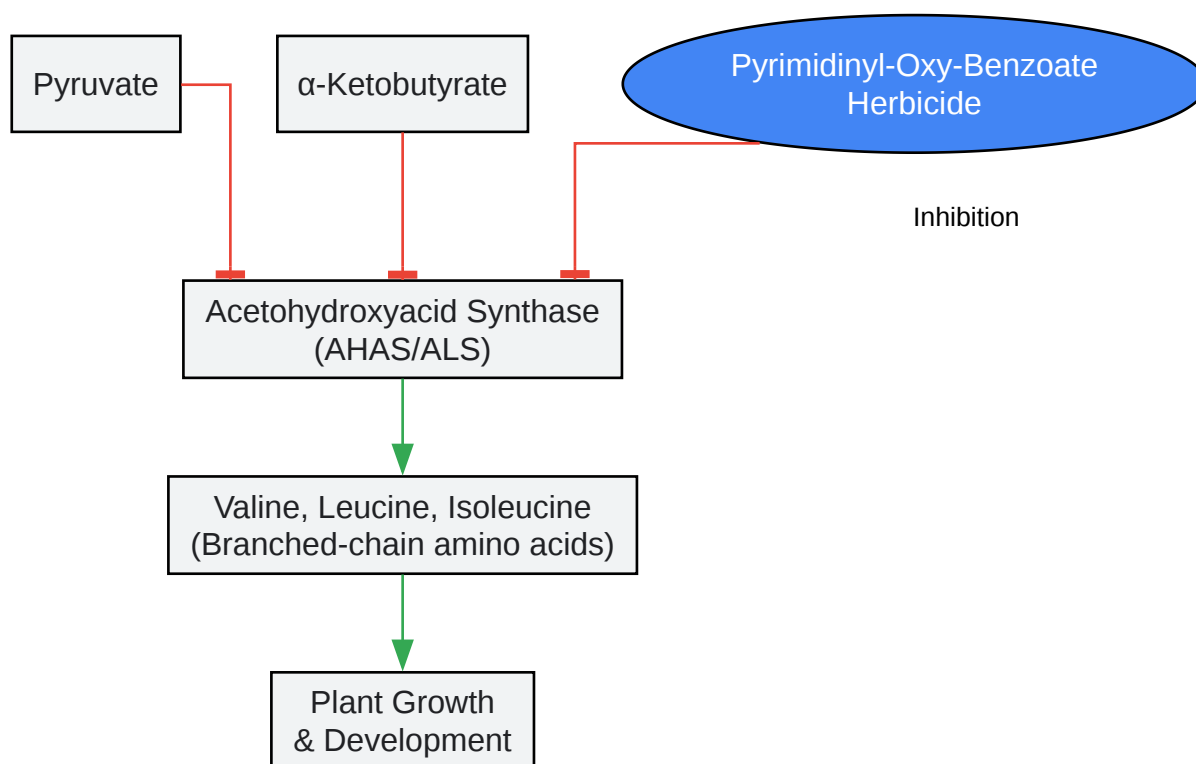
Herbicidal Activity Data

The following table summarizes the herbicidal activity of a representative pyrimidinyl-oxy-benzoate compound against various weed species.

Compound	Target Weed	IC ₅₀ (μM)
Pyrimidinyl-Oxy-Benzoate Derivative	Amaranthus retroflexus (Redroot pigweed)	15.2
Echinochloa crus-galli (Barnyard grass)	28.5	
Abutilon theophrasti (Velvetleaf)	12.8	

Mode of Action: AHAS Inhibition

The herbicidal activity of pyrimidinyl-oxy-benzoates is attributed to their ability to inhibit the AHAS enzyme.



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Caption: Inhibition of AHAS by pyrimidinyl-oxy-benzoate herbicides.

Fungicidal and Insecticidal Potential

While the primary application of this building block has been in herbicides, the pyrimidine core is a well-established pharmacophore in a variety of bioactive molecules, including fungicides and insecticides.

Fungicidal Applications

Derivatives of **2-Bromo-4-methoxy-6-methylpyrimidine** have the potential to be developed into fungicides. By modifying the substituents on the pyrimidine ring, it is possible to synthesize compounds with activity against a range of phytopathogenic fungi.

Potential Synthetic Approach: The bromine atom can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to introduce different pharmacophores known for their fungicidal activity.

Insecticidal Applications

Similarly, the pyrimidine scaffold is present in several classes of insecticides. The synthesis of novel pyrimidine derivatives from **2-Bromo-4-methoxy-6-methylpyrimidine** could lead to the discovery of new insecticidal agents. For instance, amination or coupling reactions at the bromine position can introduce functionalities that interact with insect-specific targets.

Conclusion

2-Bromo-4-methoxy-6-methylpyrimidine is a valuable and versatile building block for the synthesis of a wide range of agrochemicals. Its utility in the development of potent AHAS-inhibiting herbicides is well-documented. Furthermore, its chemical reactivity opens avenues for the exploration of novel fungicides and insecticides. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this promising scaffold in the ongoing quest for effective and sustainable crop protection solutions.

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